

Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Live-Cell Imaging

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Compound of Interest

Compound Name: *Trisulfo-Cy3-Alkyne*

Cat. No.: *B15553830*

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Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for the detection and visualization of azide-modified biomolecules in living cells. As a member of the cyanine dye family, Cy3 exhibits bright fluorescence with an excitation maximum around 550 nm and an emission maximum around 570 nm. The presence of three sulfonate groups enhances its hydrophilicity, making it ideal for biological applications in aqueous environments by preventing aggregation and non-specific binding. The terminal alkyne group enables its covalent attachment to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the specific labeling and dynamic tracking of a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids, in their native cellular environment.

Principle of the Method

The application of **Trisulfo-Cy3-Alkyne** in live-cell imaging is a two-step process. First, cells are metabolically labeled with a precursor molecule containing an azide group. This precursor is incorporated into the target biomolecule through the cell's natural biosynthetic pathways. Second, the cells are treated with **Trisulfo-Cy3-Alkyne**. In the presence of a copper(I) catalyst, the alkyne group on the dye reacts with the azide group on the biomolecule, forming a stable triazole linkage and fluorescently labeling the target. To mitigate copper-induced cytotoxicity in

live cells, the catalyst is typically used with a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

Data Presentation

Table 1: Photophysical Properties of Trisulfo-Cy3-Alkyne

Property	Value	Reference
Excitation Maximum (λ_{ex})	~550 nm	[1]
Emission Maximum (λ_{em})	~570 nm	[1]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	~0.1	[2]
Recommended Laser Line	532 nm or 561 nm	[3]
Recommended Filter Set	TRITC/Cy3	[3]

Table 2: Recommended Starting Concentrations for Live-Cell Labeling

Reagent	Concentration Range	Key Considerations
Azide-modified metabolic precursor (e.g., L-Azidohomoalanine)	25 - 100 μ M	Optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
Trisulfo-Cy3-Alkyne	1 - 10 μ M	Lower concentrations are preferred to minimize background fluorescence.
Copper(II) Sulfate (CuSO_4)	50 - 100 μ M	Should be used in conjunction with a protective ligand.
THPTA (ligand)	250 - 500 μ M	A 5:1 molar ratio of ligand to copper is recommended to reduce cytotoxicity.
Sodium Ascorbate	1 - 2.5 mM	Freshly prepared solution is required to reduce Cu(II) to the active Cu(I) state.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)

This protocol describes the metabolic incorporation of the azide-containing amino acid analog, L-Azidohomoalanine (AHA), into newly synthesized proteins.

Materials:

- Live cells seeded on a glass-bottom dish or chamber slide
- Complete cell culture medium
- Methionine-free medium

- L-Azidohomoalanine (AHA) stock solution (e.g., 10 mM in sterile water or PBS)
- Phosphate-Buffered Saline (PBS), sterile

Procedure:

- Culture cells to the desired confluency (typically 60-80%).
- Aspirate the complete culture medium and wash the cells once with warm PBS.
- Incubate the cells in pre-warmed methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
- Replace the medium with methionine-free medium supplemented with AHA to a final concentration of 25-50 μ M.
- Incubate the cells under normal growth conditions (37°C, 5% CO₂) for the desired labeling period (e.g., 1-4 hours for pulse-labeling or longer for continuous labeling).
- After the incubation, aspirate the AHA-containing medium and wash the cells three times with warm PBS to remove any unincorporated AHA.
- The cells are now ready for the click chemistry reaction with **Trisulfo-Cy3-Alkyne**.

Protocol 2: Live-Cell Click Chemistry Labeling with Trisulfo-Cy3-Alkyne

This protocol details the copper-catalyzed click reaction to label azide-modified biomolecules with **Trisulfo-Cy3-Alkyne** in live cells.

Materials:

- Metabolically labeled live cells (from Protocol 1)
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
- **Trisulfo-Cy3-Alkyne** stock solution (1 mM in DMSO or water)

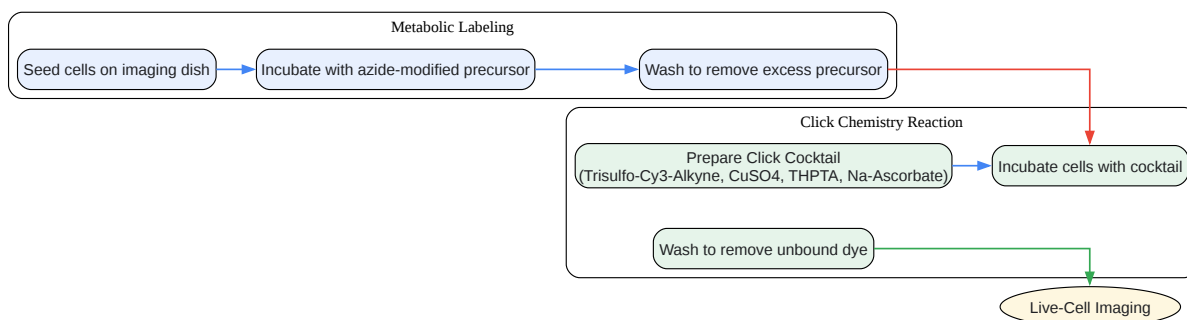
- Copper(II) Sulfate (CuSO_4) stock solution (10 mM in sterile water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in sterile water)
- Sodium Ascorbate stock solution (100 mM in sterile water, freshly prepared)

Procedure:

- Prepare the Click Reaction Cocktail: In a sterile microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL of imaging medium, add the components in the following order:
 - 10 μL of 1 mM **Trisulfo-Cy3-Alkyne** (final concentration: 10 μM)
 - 10 μL of 10 mM CuSO_4 (final concentration: 100 μM)
 - 10 μL of 50 mM THPTA (final concentration: 500 μM)
 - Gently mix the dye, copper, and ligand before adding the reducing agent.
 - 10 μL of 100 mM Sodium Ascorbate (final concentration: 1 mM)
 - Vortex the solution briefly.
- Labeling Reaction:
 - To the washed, azide-labeled cells, add the freshly prepared click reaction cocktail diluted in pre-warmed live-cell imaging medium.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Aspirate the click reaction medium and wash the cells three times with pre-warmed live-cell imaging medium.
- Imaging:
 - The cells are now ready for live-cell fluorescence imaging.

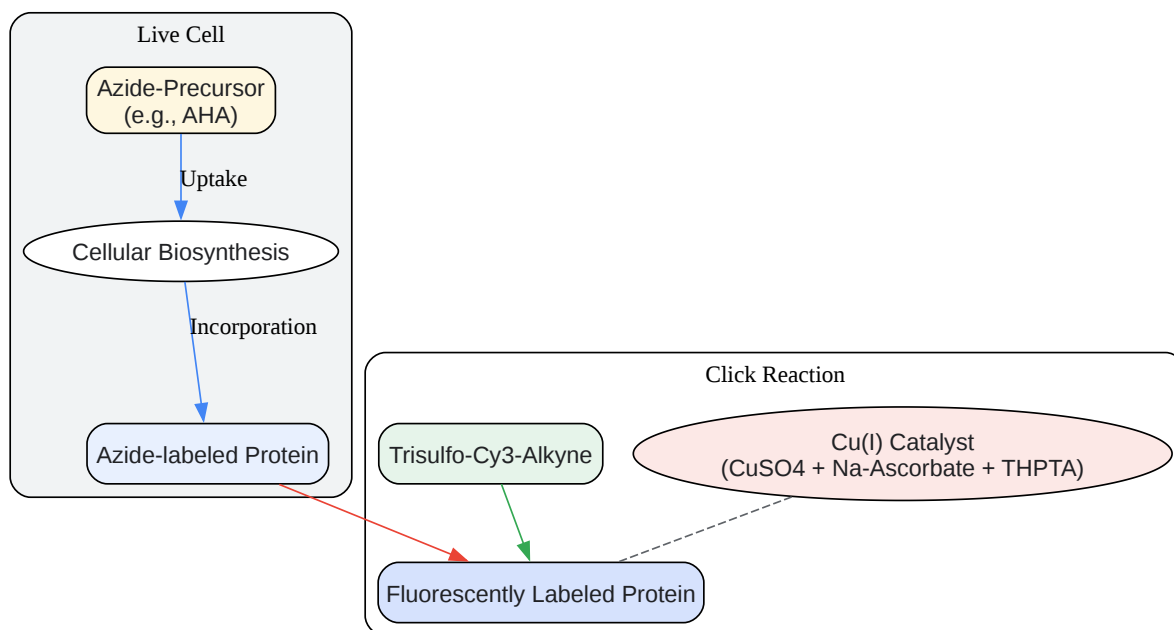
- Use a fluorescence microscope equipped with a suitable laser line (e.g., 561 nm) and a TRITC/Cy3 filter set.
- To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[4]

Mandatory Visualizations



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Caption: Experimental workflow for live-cell imaging using **Trisulfo-Cy3-Alkyne**.



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Caption: Bioorthogonal labeling of nascent proteins with **Trisulfo-Cy3-Alkyne**.

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